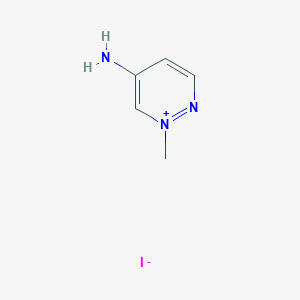
5-Amino-1-methylpyridazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-methylpyridazin-1-ium iodide: This compound is known for its role in metabolic health and muscle growth by influencing various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methylpyridazin-1-ium iodide typically involves the reaction of 5-amino-1-methylpyridazine with an iodide source under controlled conditions. The reaction is often carried out in a solvent such as ethanol or water, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-methylpyridazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its biological activity.
Substitution: The iodide ion can be substituted with other halides or functional groups, leading to the formation of new compounds with varied properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halide exchange reactions typically involve reagents like sodium chloride or potassium bromide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Amino-1-methylpyridazin-1-ium iodide is used as a precursor for synthesizing other compounds. Its unique structure makes it a valuable building block for creating complex molecules .
Biology: The compound has shown potential in biological research, particularly in studies related to metabolic health and muscle growth. It has been found to regulate the activity of adipocytes, promoting the conversion of white fat cells to metabolically active brown-like fat cells .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in weight management and improving metabolic processes, making it a candidate for treating obesity and related metabolic disorders .
Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .
Wirkmechanismus
The mechanism of action of 5-Amino-1-methylpyridazin-1-ium iodide involves the inhibition of the Nicotinamide N-Methyltransferase (NNMT) enzyme. This enzyme is linked to various metabolic disorders and obesity. By modulating the NNMT enzyme, the compound helps maintain efficient energy metabolism and preserve muscle mass . Additionally, it activates the SIRT1 pathway, stimulating the expression of genes crucial for metabolism regulation .
Vergleich Mit ähnlichen Verbindungen
5-Amino-1-methylquinolinium: Another NNMT inhibitor with similar metabolic effects.
Methylquinolinium: A related compound used in metabolic research.
Comparison: Compared to these similar compounds, 5-Amino-1-methylpyridazin-1-ium iodide is unique due to its specific structure and the resulting biological activity. Its ability to modulate NNMT and activate the SIRT1 pathway makes it particularly effective in promoting metabolic health and muscle growth .
Eigenschaften
CAS-Nummer |
61071-03-2 |
|---|---|
Molekularformel |
C5H8IN3 |
Molekulargewicht |
237.04 g/mol |
IUPAC-Name |
2-methylpyridazin-2-ium-4-amine;iodide |
InChI |
InChI=1S/C5H8N3.HI/c1-8-4-5(6)2-3-7-8;/h2-4H,1H3,(H2,6,7);1H/q+1;/p-1 |
InChI-Schlüssel |
OTTCIXFBAZNQHD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=NC=CC(=C1)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14583153.png)
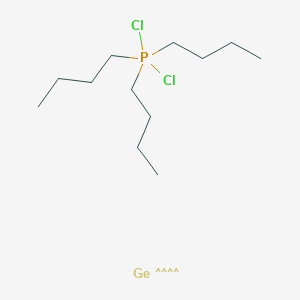
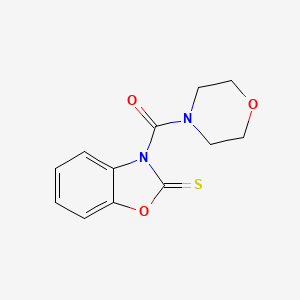
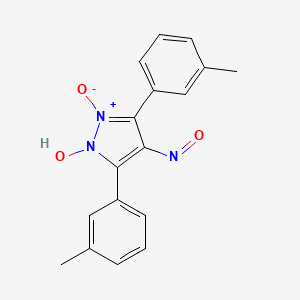
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
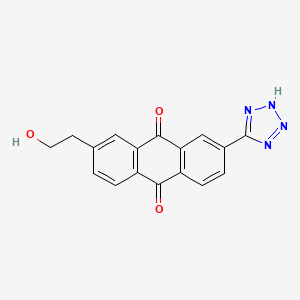
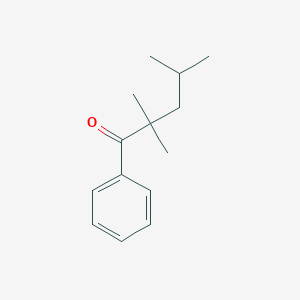
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
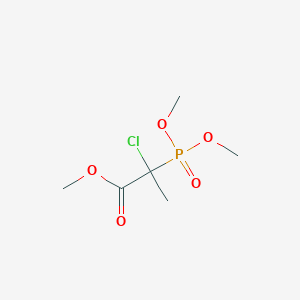
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
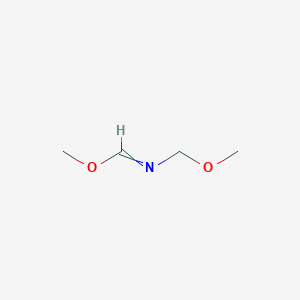

![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
